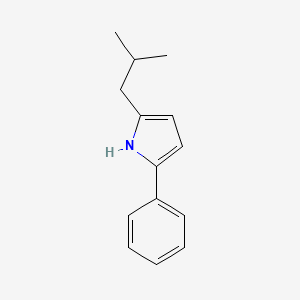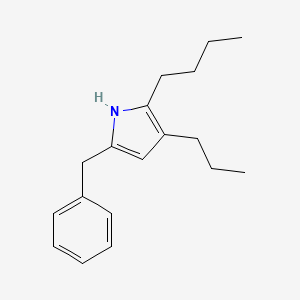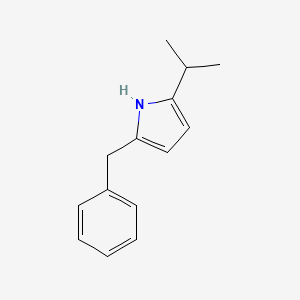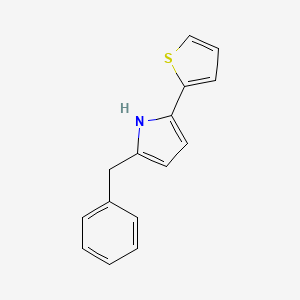![molecular formula C16H19N B6335810 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-50-0](/img/structure/B6335810.png)
2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (2BHCP) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. It is also known to have an inhibitory effect on the enzyme monoamine oxidase (MAO). This review aims to provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2BHCP.
Scientific Research Applications
2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. It has been studied for its potential applications in various scientific fields, such as cancer therapy, drug delivery, and drug design. In particular, this compound has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, this compound may be useful in the treatment of neurological disorders, such as depression and anxiety.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is not yet fully understood. However, it is thought to act as an inhibitor of MAO by binding to the enzyme and preventing the breakdown of neurotransmitters. Additionally, this compound has been found to have anti-cancer, anti-inflammatory, and antioxidant effects. It is believed to act by modulating the activity of various enzymes and proteins involved in these processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. Additionally, this compound has been found to have anti-cancer, anti-inflammatory, and antioxidant effects. It has also been found to modulate the activity of various enzymes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has been found to be relatively stable in aqueous solutions and can be easily synthesized in the laboratory. However, it is a relatively new compound and there is still much to be learned about its properties and applications. Additionally, it is not yet clear how this compound interacts with other compounds in the body and how its effects may be affected by other drugs or substances.
Future Directions
In the future, it is hoped that 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole will be further studied to better understand its mechanism of action and potential applications. Additionally, more research is needed to determine the effects of this compound on other enzymes and proteins involved in various biochemical and physiological processes. Additionally, research is needed to determine the potential interactions of this compound with other drugs or substances and its potential effects on drug delivery and drug design. Finally, further research is needed to determine the optimal dosage and administration of this compound in order to maximize its potential benefits.
Synthesis Methods
The synthesis of 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of cycloheptanone with benzyl chloride to form this compound. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The second step of the synthesis involves the reaction of the this compound with aldehydes or ketones to form the corresponding this compound-aldehyde or ketone derivatives. This reaction is typically carried out in the presence of a base and a catalyst, such as a palladium-copper couple.
properties
IUPAC Name |
2-benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-16(14)17-15/h1,3-4,7-8,12,17H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETXTXLATOCWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)

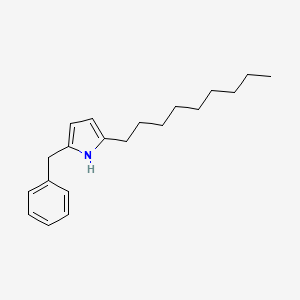

![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)
